2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one
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Overview
Description
2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one is a pyrimidine derivative with potential applications in various fields of scientific research. Pyrimidine derivatives are known for their diverse biological activities, making them valuable in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 2-amino-4-hydroxypyrimidine with diethoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of bases like triethylamine or pyridine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce various substituted pyrimidines .
Scientific Research Applications
2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit key enzymes in microbial or viral replication, leading to its antimicrobial or antiviral effects .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-4-hydroxypyrimidine
- 2-amino-6-methylpyrimidin-4(3H)-one
- 2-amino-4,6-dimethylpyrimidine
Uniqueness
2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one is unique due to its specific diethoxymethyl substitution, which may confer distinct chemical and biological properties compared to other pyrimidine derivatives. This uniqueness can be leveraged in the design of novel compounds with enhanced activities or specific applications .
Properties
IUPAC Name |
2-amino-4-(diethoxymethyl)-1H-pyrimidin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O3/c1-3-14-8(15-4-2)6-5-7(13)12-9(10)11-6/h5,8H,3-4H2,1-2H3,(H3,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKUYFGMUPEUJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C1=CC(=O)NC(=N1)N)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297382 |
Source
|
Record name | 2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
78711-26-9 |
Source
|
Record name | NSC115756 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115756 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-6-(diethoxymethyl)pyrimidin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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